CYP2D6 Enzyme Contribution to Ondansetron Hydroxylation: A 18% Reduction in Formation
The formation of hydroxy-ondansetron metabolites is partially dependent on the polymorphic cytochrome P450 enzyme CYP2D6. This metabolic liability introduces a quantifiable variable in ondansetron efficacy and clearance that is not present to the same extent with all 5-HT3 antagonists [1]. In human liver microsome studies, the CYP2D6 inhibitor quinidine (1 μM) reduced ondansetron hydroxylation by 18% [1]. This stands in contrast to the more pronounced CYP2D6-dependence observed for tropisetron, whose hydroxylation was reduced by 67% under the same conditions [1].
| Evidence Dimension | Reduction in hydroxylation by quinidine (CYP2D6 inhibitor) at 1 μM |
|---|---|
| Target Compound Data | Ondansetron: 18% reduction |
| Comparator Or Baseline | Tropisetron: 67% reduction |
| Quantified Difference | 49 percentage points |
| Conditions | Human liver microsome assay in vitro |
Why This Matters
This data quantifies the metabolic distinction between ondansetron and tropisetron, providing a rationale for selecting hydroxy-ondansetron standards in studies investigating CYP2D6-mediated drug-drug interactions or pharmacogenomic variability.
- [1] Fischer V, Vickers AE, Heitz F, Mahadevan S, Baldeck JP, Minery P, Tynes R. The polymorphic cytochrome P-4502D6 is involved in the metabolism of both 5-hydroxytryptamine antagonists, tropisetron and ondansetron. Drug Metab Dispos. 1994;22(2):269-274. View Source
